Ethyl 2-methyl-5-nitronicotinate
Overview
Description
Ethyl 2-methyl-5-nitronicotinate, also known as EM-NI, is a synthetic compound with a widespread use in scientific research and industry. It has a molecular formula of C9H10N2O4 .
Synthesis Analysis
2-Methyl-5-nitronicotinate was obtained from ethyl 2-methyl-5-nitronicotinate by treatment with ammonia . The synthesis of this compound involves several substances reacting with one another .Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-5-nitronicotinate consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . Its average mass is 210.187 Da and its monoisotopic mass is 210.064056 Da .Chemical Reactions Analysis
The kinetics of the acid-catalyzed reactions of acetaldehyde ammonia trimer (AAT) and paraldehyde (para) to 2-methyl-5-ethyl pyridine (MEP) in the presence of an acid catalyst were investigated systematically . A reaction model has been developed based on experimental data .Physical And Chemical Properties Analysis
Ethyl 2-methyl-5-nitronicotinate has a molecular formula of C9H10N2O4 . It has an average mass of 210.187 Da and a monoisotopic mass of 210.064056 Da . It has 6 H bond acceptors and 4 freely rotating bonds .Scientific Research Applications
Synthesis and Anticoccidial Activity
Ethyl 2-methyl-5-nitronicotinate has been utilized in the synthesis of various nitronicotinamide analogues, showing significant anticoccidial activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. This highlights its potential in the development of antiparasitic agents (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Preparation of Nitropyridines
Ethyl 2-methyl-5-nitronicotinate plays a role in the Janovsky reaction of nitropyridines, leading to the preparation of various 5-nitronicotinic acid-related compounds. These compounds have implications in the development of pharmaceuticals and organic synthesis (Nakadate, Takano, Hirayama, Sakaizawa, Hirano, Okamoto, Hirao, Kawanura, & Kimura, 1965).
Novel Synthesis Applications
It has been used in the synthesis of novel compounds like ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, showcasing its versatility in creating new chemical entities. This could contribute to advancements in chemical engineering and drug development (Zhou, Kijima, Kuwahara, Watanabe, & Izumi, 2008).
Catalysis and Polymerization
Ethyl 2-methyl-5-nitronicotinate is also involved in catalytic processes for the synthesis of pyrrolidone derivatives from ethyl levulinate and nitro compounds, emphasizing its role in catalysis and polymerization (Vidal, Climent, Corma, Concepcion, & Iborra, 2017).
Development of Antagonists for P2Y12 Receptor
This compound has been instrumental in the development of 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as antagonists of the P2Y12 receptor, important in antiplatelet therapies (Bach, Boström, Brickmann, Burgess, Clarke, Groneberg, Harvey, Laird, O'Sullivan, & Zetterberg, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-methyl-5-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-9(12)8-4-7(11(13)14)5-10-6(8)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYXNPIXRRSBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301867 | |
Record name | Ethyl 2-methyl-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-5-nitronicotinate | |
CAS RN |
51984-71-5 | |
Record name | 51984-71-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-methyl-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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